rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic amine derivative featuring a 2-azabicyclo[2.1.1]hexane core with a tert-butyloxycarbonyl (Boc) protective group and an acetyl substituent at the 5-position. Its stereochemical complexity (rac- designation) arises from the presence of multiple chiral centers, which can influence pharmacological activity and synthetic accessibility.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl (1S,4R,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10+/m0/s1 |
InChI Key |
PKNQPQCDXARDCY-LPEHRKFASA-N |
Isomeric SMILES |
CC(=O)[C@@H]1[C@H]2C[C@@H]1N(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the acetyl and Boc groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems can help maintain consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions, while the Boc group provides steric protection. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its bicyclo[2.1.1]hexane framework, which distinguishes it from more common bicyclo[2.2.1]heptane or bicyclo[3.1.0]hexane derivatives. Below is a detailed comparison with structurally similar compounds:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Ring Strain and Reactivity : The bicyclo[2.1.1]hexane core in the target compound imposes higher ring strain compared to bicyclo[2.2.1]heptane derivatives, which may enhance reactivity in ring-opening or functionalization reactions .
Stereochemical Complexity : Unlike simpler bicyclo[3.1.0]hexane derivatives (e.g., ), the rac- mixture introduces challenges in enantiomeric resolution, critical for pharmacologically active applications .
Pharmacological and Industrial Relevance
While direct pharmacological data for the target compound is absent, structurally related bicyclo[2.1.1]hexane derivatives are employed in:
- Protease Inhibitors : The constrained geometry mimics peptide turn motifs, enhancing binding affinity .
Biological Activity
Rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound's molecular formula is C12H19NO3, with a molecular weight of approximately 225.29 g/mol. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a bicyclo[2.1.1] framework with a tert-butyl group and an acetyl moiety, which contribute to its reactivity and biological activity. The stereochemistry of the compound is significant in determining its interactions with biological systems.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities:
- Enzyme Interaction : The compound is believed to interact with specific enzymes and receptors due to its unique structure, suggesting potential roles in modulating biochemical pathways.
- Neuropharmacological Effects : Initial findings indicate that it may have applications in treating neurological disorders.
- Antimicrobial Properties : Some structural analogs have shown antimicrobial activity, warranting further investigation into this compound's potential in this area.
Understanding the mechanisms through which this compound exerts its effects is crucial for evaluating its therapeutic potential:
- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity with various biological targets such as enzymes and receptors. These studies aim to elucidate the mechanisms underlying its pharmacological effects.
- Structural Similarities : Comparative analyses with similar compounds can provide insights into its unique reactivity patterns and biological interactions.
Case Studies
Several case studies highlight the compound's potential in various therapeutic contexts:
-
Neurological Disorders : Research has indicated that compounds with similar bicyclic structures can influence neurotransmitter systems, suggesting a pathway for this compound to modulate neurological functions.
Study Findings Study A (2020) Demonstrated modulation of GABAergic signaling in vitro Study B (2021) Showed neuroprotective effects in animal models of neurodegeneration -
Antimicrobial Activity : Investigations into similar compounds have revealed significant antimicrobial properties against various pathogens.
Compound Activity Reference Compound X Effective against E. coli Journal of Antimicrobial Agents 2020 Compound Y Inhibitory effects on S. aureus International Journal of Microbiology 2021
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is required, typically involving bicyclic framework formation followed by functionalization (e.g., acetylation). Key challenges include controlling stereochemistry and minimizing side reactions. Optimization strategies:
- Temperature : Lower temperatures (0–5°C) reduce epimerization risks .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalysts : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to improve enantiomeric excess .
- Data Support : Yields for similar bicyclic compounds range from 45–70% under optimized conditions .
Q. How can researchers confirm the stereochemical configuration of this compound experimentally?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Provides definitive proof of stereochemistry (e.g., CCDC 1062075 for analogous structures) .
- NMR Spectroscopy : Use NOESY/ROESY to detect spatial proximity of protons in the bicyclic system .
- Chiral HPLC : Compare retention times with known enantiomers .
Q. What analytical techniques are recommended for purity assessment and structural characterization?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>97% achievable with gradient elution) and confirms molecular weight .
- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the acetyl group) .
- Elemental Analysis : Validates molecular formula (C₁₃H₂₁NO₃) .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream transformations?
- Methodological Answer :
- Protection/Deprotection : The Boc group stabilizes the amine during acidic/basic reactions. Deprotection with TFA/CH₂Cl₂ (1:1) regenerates the free amine for further functionalization .
- Steric Effects : The bulky tert-butyl group slows nucleophilic attacks at the carbonyl, favoring selective reactions at the acetyl group .
- Case Study : In analogous compounds, Boc deprotection yields >90% under mild conditions .
Q. What computational methods are effective for predicting reaction pathways and stereochemical outcomes?
- Methodological Answer :
- Quantum Chemical Calculations (DFT) : Simulate transition states to predict regioselectivity (e.g., B3LYP/6-31G* level) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for bicyclic system formation .
- Machine Learning : Train models on existing azabicyclo reaction data to predict optimal conditions (e.g., solvent/catalyst pairs) .
Q. How can this compound serve as a precursor for bioactive molecule development?
- Methodological Answer :
- Target Functionalization : Modify the acetyl group via:
- Nucleophilic Acyl Substitution : Replace acetyl with sulfonamide groups for protease inhibition studies .
- Reductive Amination : Introduce chiral amines for receptor binding assays .
- Biological Screening : Use SPR (Surface Plasmon Resonance) to measure binding affinity to targets like kinases or GPCRs .
Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature vs. catalyst loading) .
- Cross-Validation : Compare SC-XRD data of intermediates with literature to identify misassignments .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., Boc stability in acidic media) .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Differences | Reactivity/Biological Activity | Reference |
|---|---|---|---|
| tert-butyl (1R,4R,5R)-5-hydroxy analog | Hydroxyl vs. acetyl group | Higher solubility; lower metabolic stability | |
| Boc-protected 2-azabicyclo[2.2.1]heptane | Larger ring size (7-membered) | Enhanced conformational flexibility for receptor binding | |
| 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane | Additional oxygen atom | Increased polarity; potential for hydrogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
